![molecular formula C18H15BrClN3OS B2718714 (3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-93-8](/img/structure/B2718714.png)
(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole derivatives, including “(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have shown promising inhibitory concentrations when compared with standard reference drugs .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds, such as the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and some benzothiazole derivatives showed better inhibition potency .
Anti-Inflammatory and Analgesic Activities
Some benzothiazole derivatives have been found to possess significant anti-inflammatory and analgesic activities . These compounds have been evaluated using known experimental models, and some have shown promising results .
Ulcerogenic Index
Certain benzothiazole derivatives have been compared with standard drugs like indomethacin and celecoxib for their ulcerogenic index . Some of these compounds have shown a lower ulcerogenic index, indicating less gastrointestinal irritation and potential for ulcer formation .
Lipid Peroxidation Activities
Benzothiazole derivatives have also been evaluated for their lipid peroxidation activities . This is important in the context of oxidative stress and related diseases .
Quorum-Sensing Inhibitors
Some benzothiazole derivatives have shown promising results as quorum-sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibitors of this system can potentially control bacterial infections .
Development of New Synthetic Pathways
The synthesis of benzothiazole derivatives has led to the development of new synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Future Directions
Benzothiazole derivatives, including “(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, show promise in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on further understanding their mechanisms of action and developing more efficient synthetic pathways .
Mechanism of Action
Target of Action
Benzothiazoles, one of the core structures in this compound, are known to interact with a variety of biological targets. They have been studied for their anti-inflammatory, analgesic, and anti-tubercular activities .
Biochemical Pathways
Benzothiazoles can affect the cyclo-oxygenase pathway, which is involved in inflammation and pain .
Result of Action
Based on the activities of similar compounds, it might be expected to have anti-inflammatory or anti-tubercular effects .
properties
IUPAC Name |
(3-bromophenyl)-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c19-13-3-1-2-12(10-13)17(24)22-6-8-23(9-7-22)18-21-15-5-4-14(20)11-16(15)25-18/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUAVCUHOYRLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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